3,5-Bis(prop-1-ynyl)pyridine
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Overview
Description
3,5-Bis(prop-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two prop-1-ynyl groups attached to the 3 and 5 positions of the pyridine ring. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(prop-1-ynyl)pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed alkynylation of 3,5-dibromopyridine with prop-1-yne. This reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(prop-1-ynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where the prop-1-ynyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alkenyl or alkyl derivatives.
Scientific Research Applications
3,5-Bis(prop-1-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3,5-Bis(prop-1-ynyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The prop-1-ynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(prop-1-ynyl)pyridine: Similar in structure but may have different reactivity and applications.
Pyridine: The parent compound with a simpler structure and broader range of applications.
Dihydropyridines: These compounds have hydrogenated pyridine rings and are known for their use in pharmaceuticals.
Uniqueness
3,5-Bis(prop-1-ynyl)pyridine is unique due to the presence of two prop-1-ynyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H9N |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3,5-bis(prop-1-ynyl)pyridine |
InChI |
InChI=1S/C11H9N/c1-3-5-10-7-11(6-4-2)9-12-8-10/h7-9H,1-2H3 |
InChI Key |
PIOWRYSSYZMZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C#CC |
Origin of Product |
United States |
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